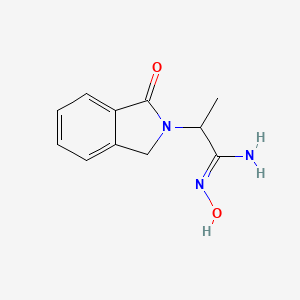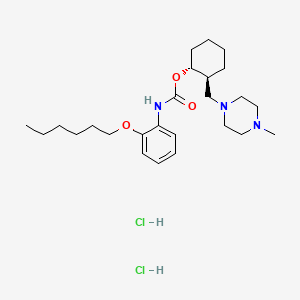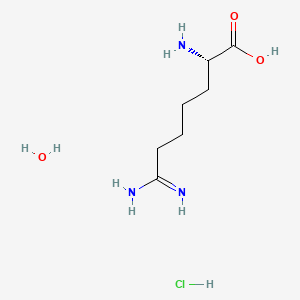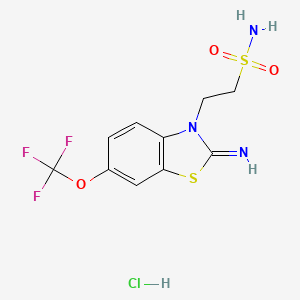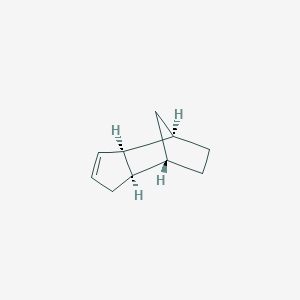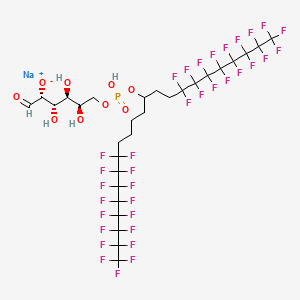
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is a complex organic compound that combines a sugar molecule (D-Galactose) with a phosphate group and a perfluorinated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-Galactose are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected D-Galactose is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Introduction of Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is introduced through a nucleophilic substitution reaction, where the protected phosphorylated D-Galactose reacts with a perfluorinated alkyl halide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the D-Galactose moiety.
Reduction: Reduction reactions may target the phosphate group or the perfluorinated alkyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates are used for substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
Surfactants: The compound’s amphiphilic nature makes it useful as a surfactant in various chemical processes.
Catalysis: It can act as a catalyst or catalyst support in organic reactions.
Biology
Drug Delivery: The compound’s ability to interact with biological membranes makes it a potential candidate for drug delivery systems.
Biomolecular Interactions: It can be used to study interactions between carbohydrates and proteins.
Medicine
Imaging Agents: The perfluorinated alkyl chain can enhance the compound’s properties as a contrast agent in imaging techniques such as MRI.
Therapeutics: Potential use in developing new therapeutic agents targeting specific molecular pathways.
Industry
Coatings: The compound’s unique properties make it suitable for use in coatings and surface treatments.
Electronics: It can be used in the fabrication of electronic components due to its stability and conductivity.
作用機序
The mechanism of action of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) involves its interaction with specific molecular targets and pathways. The D-Galactose moiety can interact with carbohydrate-binding proteins, while the perfluorinated alkyl chain can influence membrane dynamics and permeability. The phosphate group may participate in phosphorylation or dephosphorylation reactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
D-Galactose 6-phosphate: A simpler compound lacking the perfluorinated alkyl chain.
Perfluorooctyl phosphate: Lacks the D-Galactose moiety.
D-Galactose derivatives: Various derivatives with different functional groups.
Uniqueness
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is unique due to the combination of a sugar moiety, a phosphate group, and a perfluorinated alkyl chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in multiple fields.
特性
CAS番号 |
172916-26-6 |
|---|---|
分子式 |
C29H24F34NaO9P |
分子量 |
1216.4 g/mol |
IUPAC名 |
sodium;(2R,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy(1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-tetratriacontafluorotricosan-11-yloxy)phosphoryl]oxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C29H24F34O9P.Na/c30-14(31,16(34,35)18(38,39)20(42,43)22(46,47)24(50,51)26(54,55)28(58,59)60)5-2-1-3-9(72-73(69,70)71-8-11(66)13(68)12(67)10(65)7-64)4-6-15(32,33)17(36,37)19(40,41)21(44,45)23(48,49)25(52,53)27(56,57)29(61,62)63;/h7,9-13,66-68H,1-6,8H2,(H,69,70);/q-1;+1/t9?,10-,11+,12+,13-;/m0./s1 |
InChIキー |
UNUOEXOEUBKHFU-MEKICJLKSA-N |
異性体SMILES |
C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
正規SMILES |
C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


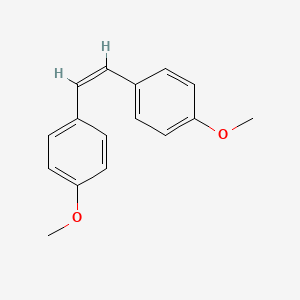
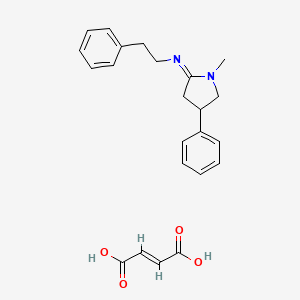



![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
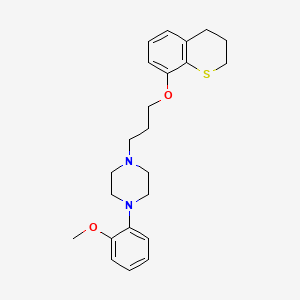
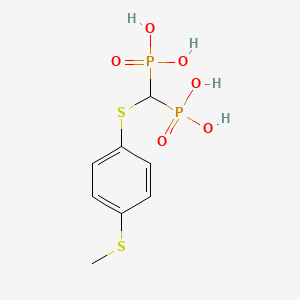
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
